![molecular formula C39H30N2O6 B5183528 Methyl 5-[[3-methoxycarbonyl-4-(naphthalene-1-carbonylamino)phenyl]methyl]-2-(naphthalene-1-carbonylamino)benzoate](/img/structure/B5183528.png)
Methyl 5-[[3-methoxycarbonyl-4-(naphthalene-1-carbonylamino)phenyl]methyl]-2-(naphthalene-1-carbonylamino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-[[3-methoxycarbonyl-4-(naphthalene-1-carbonylamino)phenyl]methyl]-2-(naphthalene-1-carbonylamino)benzoate is a complex organic compound characterized by its unique structure, which includes multiple naphthalene and benzoate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[[3-methoxycarbonyl-4-(naphthalene-1-carbonylamino)phenyl]methyl]-2-(naphthalene-1-carbonylamino)benzoate typically involves multi-step organic reactions. One common approach is the condensation of naphthalene derivatives with benzoic acid derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-[[3-methoxycarbonyl-4-(naphthalene-1-carbonylamino)phenyl]methyl]-2-(naphthalene-1-carbonylamino)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted naphthalene and benzoate derivatives, which can be further utilized in different applications .
Applications De Recherche Scientifique
Methyl 5-[[3-methoxycarbonyl-4-(naphthalene-1-carbonylamino)phenyl]methyl]-2-(naphthalene-1-carbonylamino)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mécanisme D'action
The mechanism of action of Methyl 5-[[3-methoxycarbonyl-4-(naphthalene-1-carbonylamino)phenyl]methyl]-2-(naphthalene-1-carbonylamino)benzoate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene diimides: Known for their electronic properties and applications in organic electronics.
Benzoate derivatives: Widely used in pharmaceuticals and as preservatives in the food industry
Uniqueness
Methyl 5-[[3-methoxycarbonyl-4-(naphthalene-1-carbonylamino)phenyl]methyl]-2-(naphthalene-1-carbonylamino)benzoate is unique due to its combination of naphthalene and benzoate groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
IUPAC Name |
methyl 5-[[3-methoxycarbonyl-4-(naphthalene-1-carbonylamino)phenyl]methyl]-2-(naphthalene-1-carbonylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H30N2O6/c1-46-38(44)32-22-24(17-19-34(32)40-36(42)30-15-7-11-26-9-3-5-13-28(26)30)21-25-18-20-35(33(23-25)39(45)47-2)41-37(43)31-16-8-12-27-10-4-6-14-29(27)31/h3-20,22-23H,21H2,1-2H3,(H,40,42)(H,41,43) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNOKMYTBGLFTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)CC2=CC(=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43)C(=O)OC)NC(=O)C5=CC=CC6=CC=CC=C65 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H30N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[(2,5-dichlorophenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5183449.png)
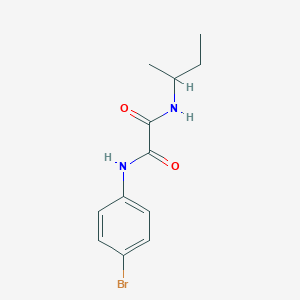
![N-[3-(2,2-dimethyloxan-4-yl)-3-(4-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B5183467.png)
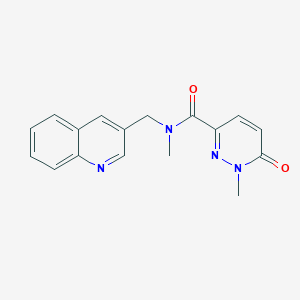
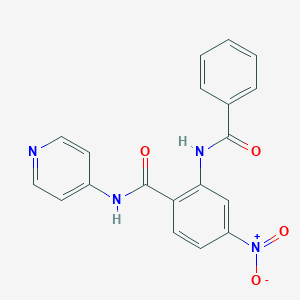
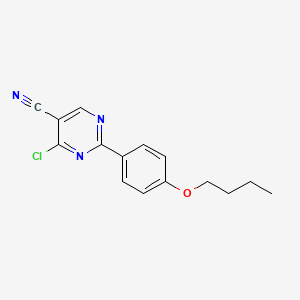
![N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-4-fluorobenzamide](/img/structure/B5183498.png)
![ethyl 5-phenyl-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5183505.png)
![ETHYL 3-{[(2-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}-7-CYCLOPROPYL-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B5183509.png)
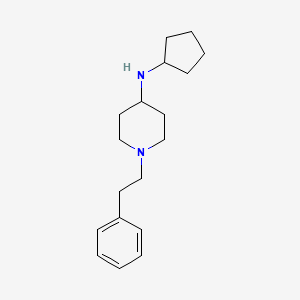
![1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-4-piperidinol](/img/structure/B5183526.png)
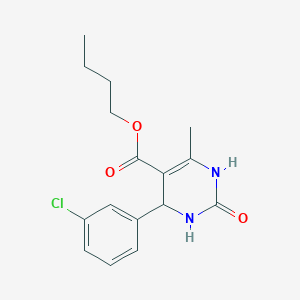
![N-[2-(propan-2-ylcarbamoyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B5183545.png)
![diethyl 4-(3,4-dichlorophenyl)-1-[4-(dimethylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5183562.png)
